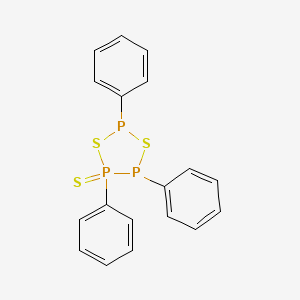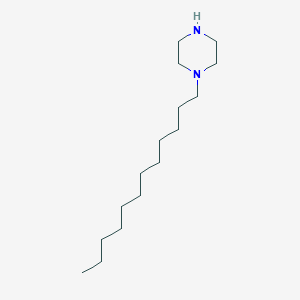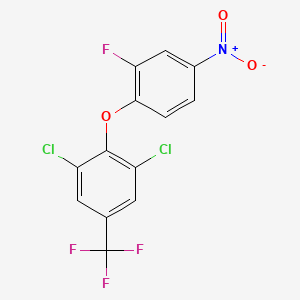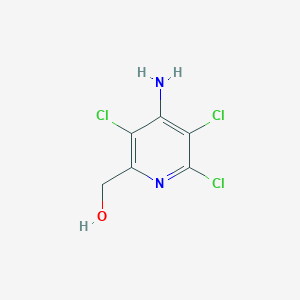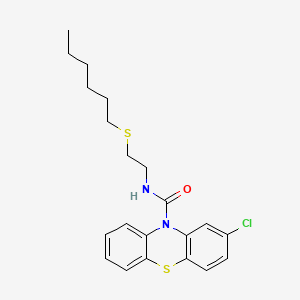
2-Chloro-N-(2-(hexylthio)ethyl)-10H-phenothiazine-10-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(2-(hexylthio)ethyl)-10H-phenothiazine-10-carboxamide is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound is characterized by its unique structure, which includes a phenothiazine core substituted with a chloro group, a hexylthioethyl side chain, and a carboxamide group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-(hexylthio)ethyl)-10H-phenothiazine-10-carboxamide typically involves multiple steps, starting from the phenothiazine core. The process includes:
Chlorination: Introduction of the chloro group to the phenothiazine core.
Thioether Formation: Attachment of the hexylthioethyl side chain through a nucleophilic substitution reaction.
Carboxamide Formation: Introduction of the carboxamide group via an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate each step of the synthesis.
化学反応の分析
Types of Reactions
2-Chloro-N-(2-(hexylthio)ethyl)-10H-phenothiazine-10-carboxamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenothiazine derivatives.
科学的研究の応用
2-Chloro-N-(2-(hexylthio)ethyl)-10H-phenothiazine-10-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Chloro-N-(2-(hexylthio)ethyl)-10H-phenothiazine-10-carboxamide involves its interaction with specific molecular targets. The phenothiazine core is known to interact with various receptors and enzymes, potentially modulating their activity. The chloro and thioether groups may enhance its binding affinity and specificity, while the carboxamide group can influence its pharmacokinetic properties.
類似化合物との比較
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar structural features.
Thioridazine: Contains a similar phenothiazine core but different substituents.
Fluphenazine: Another phenothiazine with a different substitution pattern.
Uniqueness
2-Chloro-N-(2-(hexylthio)ethyl)-10H-phenothiazine-10-carboxamide is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other phenothiazine derivatives.
特性
CAS番号 |
53056-71-6 |
|---|---|
分子式 |
C21H25ClN2OS2 |
分子量 |
421.0 g/mol |
IUPAC名 |
2-chloro-N-(2-hexylsulfanylethyl)phenothiazine-10-carboxamide |
InChI |
InChI=1S/C21H25ClN2OS2/c1-2-3-4-7-13-26-14-12-23-21(25)24-17-8-5-6-9-19(17)27-20-11-10-16(22)15-18(20)24/h5-6,8-11,15H,2-4,7,12-14H2,1H3,(H,23,25) |
InChIキー |
CBNMMEXDPIIHTP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCSCCNC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



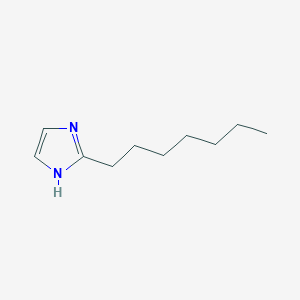
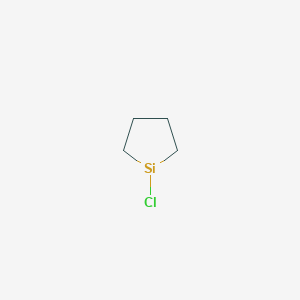
![[2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)phenyl]acetic acid](/img/structure/B14633455.png)
![2-[(3-Methoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B14633463.png)
